Dual SYK/FLT3 Biochemical Potency: TAK-659 vs. Single-Target SYK and FLT3 Inhibitors
TAK-659 is a balanced dual inhibitor of SYK and FLT3 with IC50 values of 3.2 nM and 4.6 nM, respectively [1]. In contrast, fostamatinib (R406, its active metabolite) is a SYK inhibitor with an IC50 of approximately 40 nM and negligible FLT3 activity, while entospletinib (GS-9973) is a SYK-selective inhibitor with an IC50 of approximately 7.7 nM and no meaningful FLT3 inhibition [2]. Gilteritinib, a clinical FLT3 inhibitor, has an IC50 of approximately 0.29 nM for FLT3-ITD but lacks SYK activity [3]. The dual-target engagement of TAK-659 cannot be replicated by any single-target agent at comparable concentrations, making it uniquely suited for research models requiring simultaneous blockade of both kinases.
| Evidence Dimension | Biochemical IC50 for SYK and FLT3 |
|---|---|
| Target Compound Data | SYK IC50 = 3.2 nM; FLT3 IC50 = 4.6 nM |
| Comparator Or Baseline | Fostamatinib (SYK IC50 ~40 nM, no FLT3); Entospletinib (SYK IC50 ~7.7 nM, no FLT3); Gilteritinib (FLT3 ITD IC50 ~0.29 nM, no SYK) |
| Quantified Difference | TAK-659: dual SYK/FLT3 at low nanomolar potency; Comparators: single-target activity only |
| Conditions | In vitro biochemical kinase activity assays; Lam et al., Bioorg Med Chem Lett 2016; clinical comparator IC50 values from published literature. |
Why This Matters
For research programs targeting BCR signaling and FLT3-driven malignancies simultaneously, TAK-659 eliminates the need for combination dosing with two separate inhibitors, reducing experimental complexity and drug-drug interaction variables.
- [1] Lam B, Arikawa Y, Cramlett J, et al. Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorg Med Chem Lett. 2016;26(24):5947-5950. View Source
- [2] Sharman J, Hawkins M, Kolibaba K, et al. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia. Blood. 2015;125(15):2336-2343. View Source
- [3] Perl AE, Martinelli G, Cortes JE, et al. Gilteritinib or Chemotherapy for Relapsed or Refractory FLT3-Mutated AML. N Engl J Med. 2019;381:1728-1740. View Source
